5-Phenylpentanoic acid tert-butyl ester
Overview
Description
5-Phenylpentanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. It is derived from 5-phenylpentanoic acid and tert-butyl alcohol. This compound is often used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentanoic acid tert-butyl ester typically involves the esterification of 5-phenylpentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved through various methods, including the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method involves the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in a single pot reaction .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpentanoic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5-phenylpentanoic acid and tert-butyl alcohol in the presence of an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium tert-butoxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Sodium tert-butoxide as a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: 5-Phenylpentanoic acid and tert-butyl alcohol.
Transesterification: A new ester and tert-butyl alcohol.
Reduction: 5-Phenylpentanol.
Scientific Research Applications
5-Phenylpentanoic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The ester is used in the development of drug molecules and as a protecting group for carboxylic acids.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Phenylpentanoic acid tert-butyl ester involves its conversion to the corresponding acid and alcohol through hydrolysis. The ester bond is cleaved, releasing the active acid which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylpentanoic acid methyl ester
- 5-Phenylpentanoic acid ethyl ester
- 5-Phenylpentanoic acid isopropyl ester
Uniqueness
5-Phenylpentanoic acid tert-butyl ester is unique due to its stability and ease of deprotection under mild acidic conditions. This makes it a preferred protecting group for carboxylic acids in organic synthesis .
Properties
IUPAC Name |
tert-butyl 5-phenylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDLNLHBWLASHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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